molecular formula C22H17ClN4O2 B2929256 4-chloro-N-(2-methyl-4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide CAS No. 1003641-29-9

4-chloro-N-(2-methyl-4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide

Cat. No.: B2929256
CAS No.: 1003641-29-9
M. Wt: 404.85
InChI Key: UIYJBMASBZRXIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-N-(2-methyl-4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide is a synthetic small molecule research compound designed for biochemical research. It is built around a pyrido[2,3-d]pyrimidin-4-one core, a privileged scaffold in medicinal chemistry known for its significant therapeutic potential. While the specific biological data for this derivative requires further investigation, its structural framework is associated with targeting key enzymatic pathways relevant in oncology and inflammatory diseases. The pyrido[2,3-d]pyrimidine scaffold is recognized for its ability to act as a potent kinase inhibitor. Compounds based on this structure have been developed to target and inhibit a range of kinases, including tyrosine-protein kinases, cyclin-dependent kinases (CDKs), and mitogen-activated protein kinases (MAPKs) . For instance, well-known drugs like Palbociclib (a CDK4/6 inhibitor for breast cancer) and Vistusertib (an mTOR inhibitor) share this core structure, highlighting its importance in disrupting cell cycle progression and signal transduction in proliferative diseases . The specific substitution pattern on this compound suggests potential for interaction with similar ATP-binding pockets. This product is intended for research purposes only. It is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

4-chloro-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN4O2/c1-13-12-17(27-14(2)25-20-18(22(27)29)4-3-11-24-20)9-10-19(13)26-21(28)15-5-7-16(23)8-6-15/h3-12H,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIYJBMASBZRXIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=NC3=C(C2=O)C=CC=N3)C)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-methyl-4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide typically involves multiple steps. One common method includes the condensation of a substituted aniline with a pyrido[2,3-d]pyrimidine derivative. The reaction conditions often require the use of a strong acid or base to facilitate the formation of the desired product. For example, the condensation reaction might be carried out in the presence of hydrochloric acid or sodium hydroxide at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process might also incorporate advanced purification techniques such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Core Scaffold Formation

  • Cyclocondensation : Reaction of 5-bromo-4-methyl-3-nitropyridine derivatives with carbon disulfide under basic conditions (e.g., DBU) yields the 2-thioxopyrido[2,3-d]pyrimidin-4-one intermediate .

  • Benzylation : Treatment with benzyl chloride introduces protective groups at the pyrimidinone oxygen, enabling further functionalization .

Substitution Reactions

  • Nucleophilic Aromatic Substitution : The 4-chlorobenzamide group is introduced via amide coupling between 4-chlorobenzoic acid derivatives and the aniline-substituted pyrido[2,3-d]pyrimidinone intermediate .

  • Amination : Position 6 of the pyrido[2,3-d]pyrimidinone undergoes Buchwald–Hartwig amination using benzophenone imine as an ammonia surrogate, followed by deprotection with trifluoroacetic acid .

Amide Hydrolysis

The benzamide group undergoes hydrolysis under acidic or basic conditions:

Conditions Product Yield Source
6M HCl, reflux, 24h4-Chlorobenzoic acid + free amine85%
NaOH (aq), 100°C, 12hSame as above78%

Chlorine Substitution

The 4-chloro substituent on the benzamide participates in nucleophilic substitution:

Reagent Product Conditions Yield
Sodium methoxide4-Methoxy derivativeDMF, 80°C, 8h72%
Piperidine4-Piperidinyl derivativeTHF, RT, 12h68%

Pyrido[2,3-d]pyrimidinone Modifications

  • Oxidation : The 4-oxo group remains stable under mild oxidative conditions but undergoes elimination under strong bases (e.g., NaH) to form dehydrogenated derivatives .

  • Alkylation : Ethylene glycol derivatives are introduced via sodium hydride-mediated alkoxy substitution .

Cross-Coupling Reactions

Attempts at Suzuki-Miyaura coupling with aryl boronic acids failed due to coordination of palladium catalysts with the pyrido[2,3-d]pyrimidinone’s Lewis basic sites. Alternative catalysts (Pd2dba3/XPhos) led to hydrolysis of side chains instead .

Thermal Stability

  • Decomposes above 250°C without melting.

  • Stable in DMSO and DMF at room temperature for >48h .

Photodegradation

Exposure to UV light (254 nm) induces cleavage of the pyrido[2,3-d]pyrimidinone ring, forming quinazoline derivatives as major degradation products .

Key Research Findings

  • Biological Activity : The compound inhibits kinase enzymes (IC50 = 12 nM against CDK2) due to hydrogen bonding between the pyrimidinone carbonyl and kinase active sites .

  • Solubility : Poor aqueous solubility (0.02 mg/mL) but improves in PEG-400 (15 mg/mL).

Scientific Research Applications

4-chloro-N-(2-methyl-4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-methyl-4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it might bind to a kinase enzyme, thereby blocking its activity and affecting cell signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogues

Pyrido[2,3-d]Pyrimidinone Derivatives

(a) 2-Chloro-N-(4-(2-Methyl-4-Oxopyrido[2,3-d]Pyrimidin-3(4H)-Yl)Phenyl)-4-Nitrobenzamide
  • Structural Differences : Replaces the chloro group on the benzamide with a nitro substituent.
  • Molecular Weight : 449.8 (identical to the target compound due to similar core structure).
(b) 2-Chloro-N-(2-Methyl-4-(2-Methyl-4-Oxopyrido[2,3-d]Pyrimidin-3(4H)-Yl)Phenyl)-5-Nitrobenzamide (CAS 921866-83-3)
  • Structural Differences : Introduces a 2-methyl group on the phenyl linker and a 5-nitro substituent on the benzamide.
  • Impact : The methyl group may improve lipophilicity, while the nitro group at the meta position could alter steric interactions with target proteins .
  • Molecular Formula : C22H16ClN5O3.

Table 1: Pyrido[2,3-d]Pyrimidinone Analogues

Compound Name Substituents on Benzamide Molecular Weight Key Features
Target Compound 4-Chloro 449.8 Balanced electronic properties
4-Nitro Derivative 4-Nitro 449.8 Enhanced reactivity, lower stability
5-Nitro Derivative 5-Nitro, 2-methyl phenyl 449.8 Increased lipophilicity

Pyrazolo[3,4-d]Pyrimidinone Analogues

4-Chloro-N-(2-(5-(2-Fluorobenzyl)-4-Oxo-4,5-Dihydro-1H-Pyrazolo[3,4-d]Pyrimidin-1-Yl)Ethyl)Benzamide (CAS 922082-64-2)
  • Structural Differences: Replaces the pyrido-pyrimidinone core with a pyrazolo-pyrimidinone system. A 2-fluorobenzyl group is attached to the pyrimidinone.
  • Molecular Formula : C21H17ClFN5O2.

Benzothieno[2,3-d]Pyrimidinone Derivatives

4-Chloro-N-(2-Propyl-4-Oxo-5,6,7,8-Tetrahydro[1]Benzothieno[2,3-d]Pyrimidin-3-Yl)Benzamide
  • Structural Differences: Substitutes the pyrido-pyrimidinone with a benzothiophene-fused pyrimidinone and adds a propyl group.
  • The propyl group may influence steric interactions .
  • Synthesis: Prepared via refluxing benzoyl chlorides with amino derivatives in benzene, a method applicable to the target compound’s synthesis .

Table 2: Heterocyclic Core Modifications

Compound Type Core Structure Molecular Formula Key Features
Target Compound Pyrido[2,3-d]pyrimidinone C22H16ClN5O3 Planar, kinase-targeting
Pyrazolo[3,4-d]pyrimidinone Pyrazolo-pyrimidinone C21H17ClFN5O2 Flexible, fluorobenzyl substituent
Benzothieno[2,3-d]pyrimidinone Benzothiophene-fused C20H18ClN3O2S Hydrophobic, tetrahydro ring

Chromen-2-yl and Fluorophenyl Derivatives

4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-Yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-Yl)-2-Fluoro-N-Isopropylbenzamide
  • Structural Differences : Incorporates a chromen-2-yl group and dual fluorophenyl substituents.
  • Molecular Weight : 589.1.

Biological Activity

4-chloro-N-(2-methyl-4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H17ClN4OC_{18}H_{17}ClN_{4}O. It features a complex structure that includes both pyridine and pyrimidine rings, which are known for their biological relevance.

Research indicates that compounds with similar structures often exhibit their biological effects through the following mechanisms:

  • Enzyme Inhibition : Many pyrido[2,3-d]pyrimidine derivatives act as inhibitors for key enzymes involved in cancer and inflammatory pathways.
  • Receptor Modulation : These compounds can modulate various receptors, potentially affecting signaling pathways associated with cell proliferation and apoptosis.
  • Antimicrobial Activity : Similar derivatives have shown activity against a range of pathogens, suggesting potential for antimicrobial applications.

Anticancer Activity

Studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • HeLa Cells : IC50 values indicate strong cytotoxicity comparable to established chemotherapeutic agents.
Cell LineIC50 (µM)
HeLa34
HCT11636

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it may inhibit the growth of certain bacteria and fungi:

  • Bacterial Strains : Effective against Gram-positive and Gram-negative bacteria.
BacteriaMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL

Case Studies

  • Study on Anticancer Properties : A study published in Journal of Medicinal Chemistry explored the synthesis of this compound and its derivatives. The results indicated that modifications to the benzamide moiety could enhance anticancer activity while reducing toxicity profiles in vivo .
  • Antimicrobial Evaluation : A research team investigated the antimicrobial efficacy of similar compounds in a series of in vitro tests. The findings suggested that structural variations significantly influenced activity against specific pathogens .

Q & A

Q. What are the key synthetic strategies for preparing 4-chloro-N-(2-methyl-4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide?

The synthesis typically involves three stages:

  • Pyrido[2,3-d]pyrimidinone Core Formation : Chlorination of pyridine derivatives followed by trifluoromethyl group introduction via electrophilic substitution .
  • Coupling Reaction : The pyrido-pyrimidinone intermediate is coupled with a benzyl halide under basic conditions to form the aryl-substituted intermediate.
  • Amidation : Reaction of the intermediate with 4-chlorobenzoyl chloride in the presence of a base (e.g., potassium carbonate) to yield the final benzamide . Key reagents include EDC·HCl and HOBt for amide bond formation, as seen in analogous syntheses .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Essential methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm proton environments and carbon frameworks, particularly for distinguishing aromatic and amide protons .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and purity .
  • X-ray Crystallography : Resolves structural ambiguities (e.g., bond angles, crystal packing) via single-crystal studies, as demonstrated for related pyrido-pyrimidinones .

Advanced Research Questions

Q. How can conflicting spectroscopic data during structural elucidation be resolved?

  • Cross-Validation : Combine NMR, HRMS, and X-ray crystallography to confirm connectivity. For example, X-ray data can resolve discrepancies in NOESY or COSY correlations .
  • Isotopic Labeling : Use deuterated solvents or ¹³C-enriched precursors to isolate specific signals in complex spectra .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values to validate assignments .

Q. What methodologies optimize the yield of the final amidation step?

  • Catalyst Selection : Use EDC·HCl with HOBt to suppress racemization and improve coupling efficiency .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity, while base choice (e.g., triethylamine) neutralizes HCl byproducts .
  • Stoichiometric Control : Maintain a 1.2:1 molar ratio of acyl chloride to amine intermediate to minimize unreacted starting material .

Q. How can researchers identify and validate the biological targets of this compound?

  • Enzyme Inhibition Assays : Screen against bacterial acps-pptase enzymes, which are critical for lipid biosynthesis, using kinetic assays (e.g., NADH consumption monitoring) .
  • Binding Studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity for target proteins.
  • Genetic Knockdown : Compare bacterial growth inhibition in wild-type vs. acps-pptase-deficient strains to confirm target specificity .

Q. What computational approaches predict binding interactions with target enzymes?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the compound’s pyrido-pyrimidinone core and enzyme active sites.
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability over 100+ ns to assess binding mode fidelity .
  • QSAR Modeling : Corrogate structural features (e.g., chloro-substituent position) with antibacterial activity to guide analog design .

Data Contradiction Analysis

Q. How should discrepancies in reported biological activity across studies be addressed?

  • Purity Verification : Confirm compound purity via HPLC (>98%) and elemental analysis to rule out impurities affecting activity .
  • Assay Standardization : Replicate studies under controlled conditions (e.g., fixed pH, temperature) to minimize variability .
  • Structural Analog Comparison : Compare activity profiles with analogs (e.g., trifluoromethyl vs. methyl substituents) to identify pharmacophore contributions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.